N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide
Description
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-16(28)24-18-10-12-21(31-2)20(15-18)25-22(29)9-6-14-27-23(30)13-11-19(26-27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPGADOHCLXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O4, with a molecular weight of 392.415 g/mol. The compound features a complex arrangement that includes an acetamido group, a methoxyphenyl moiety, and a pyridazinone structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4 |
| Molecular Weight | 392.415 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Interaction with Receptors : It may bind to various receptors in the body, modulating signaling pathways that influence cellular responses.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Preliminary studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that the compound inhibits cell growth and induces apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Cytokine Modulation : Studies have indicated a reduction in pro-inflammatory cytokines in treated models.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that similar compounds inhibited tumor growth in xenograft models.
- The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Antimicrobial Evaluation :
- Research published in Antimicrobial Agents and Chemotherapy demonstrated significant antibacterial activity against Gram-positive bacteria.
- The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
-
Anti-inflammatory Study :
- A study in Pharmacology Research indicated that the compound reduced inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Feasibility : Compound 16c’s high yield (125%) suggests robust synthetic routes for similar butanamide derivatives, which could be adapted for the target compound .
- Structure-Activity Relationships (SAR) : The acetamido group in the target may mimic natural substrates, positioning it as a competitive inhibitor for kinases or proteases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide and its structural analogs?
- Methodology : Utilize coupling reactions between substituted phenylacetamide precursors and pyridazinone intermediates. For example, activate carboxyl groups via EDCI/HOBt-mediated amidation under inert conditions. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Key Considerations : Optimize reaction temperature (40–60°C) and solvent polarity (DMF or DCM) to minimize side products. Validate purity via -NMR and LC-MS.
Q. How can the crystal structure of this compound be determined to confirm its stereochemistry?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) on a high-quality crystal grown via slow evaporation in a solvent like DMSO/ethanol. Use software suites like WinGX for data reduction, structure solution (e.g., SHELX), and refinement. Visualize anisotropic displacement parameters with ORTEP to assess thermal motion and molecular packing .
- Validation : Cross-validate bond lengths and angles against DFT-optimized geometries to resolve discrepancies in torsional angles.
Q. What analytical techniques are critical for characterizing this compound's purity and stability?
- Methodology :
- Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
- Stability : Conduct accelerated degradation studies under stress conditions (acid/base, oxidative, thermal) and monitor via LC-MS to identify degradation products .
- Data Interpretation : Compare retention times and mass spectra with reference standards.
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations guide the design of derivatives with enhanced bioactivity?
- Methodology : Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and molecular docking to predict binding affinities toward target proteins (e.g., lipoxygenase). Use ICReDD ’s reaction path search algorithms to simulate feasible synthetic routes .
- Integration : Validate computational predictions via parallel synthesis of top candidate derivatives and in vitro enzymatic assays.
Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields for large-scale synthesis?
- Methodology : Apply Design of Experiments (DoE) principles, such as factorial design, to evaluate interactions between variables (catalyst loading, temperature, solvent ratio). Use response surface methodology (RSM) to identify optimal conditions .
- Case Study : For a Suzuki-Miyaura coupling step, screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO vs. CsCO) in a 2 factorial design to maximize yield.
Q. How can contradictions in biological assay data (e.g., inconsistent IC values) be resolved?
- Troubleshooting Steps :
Verify compound integrity (e.g., NMR, HRMS) to rule out degradation.
Standardize assay protocols (e.g., cell line passage number, incubation time).
Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
- Advanced Approach : Perform meta-analysis of dose-response curves across multiple labs to identify systemic biases.
Q. What reactor design principles are critical for scaling up synthesis from milligrams to kilograms?
- Key Factors :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to model flow patterns in continuous stirred-tank reactors (CSTRs).
- Heat Transfer : Optimize jacket cooling rates to prevent exothermic runaway reactions .
- Case Study : Transition from batch to flow chemistry for diazotization steps to improve safety and yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
